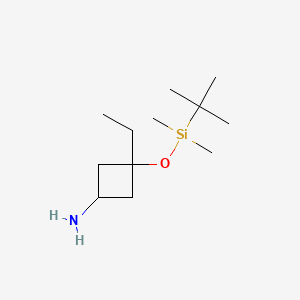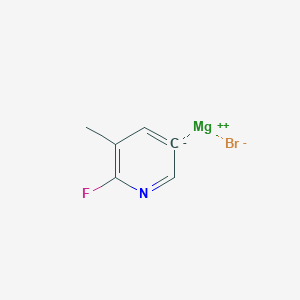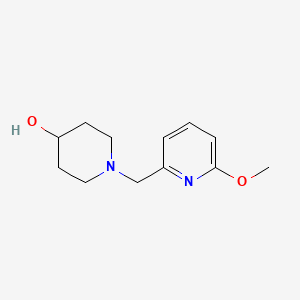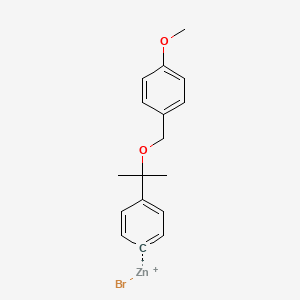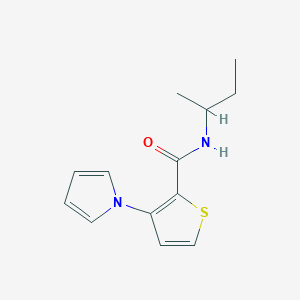![molecular formula C11H14BrNSZn B14890262 2-[(4-Thiomorpholino)methyl]phenylZinc bromide](/img/structure/B14890262.png)
2-[(4-Thiomorpholino)methyl]phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Thiomorpholino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and ability to form carbon-carbon bonds. The presence of the thiomorpholine group enhances its stability and reactivity, making it a useful reagent in both academic and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Thiomorpholino)methyl]phenylzinc bromide typically involves the reaction of 2-bromobenzyl bromide with thiomorpholine, followed by the introduction of zinc. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The general steps are as follows:
Formation of the intermediate: 2-bromobenzyl bromide reacts with thiomorpholine in the presence of a base such as potassium carbonate to form 2-[(4-Thiomorpholino)methyl]bromobenzene.
Introduction of zinc: The intermediate is then treated with zinc dust in the presence of a catalyst like copper(I) bromide in THF to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Thiomorpholino)methyl]phenylzinc bromide undergoes several types of chemical reactions, including:
Nucleophilic substitution: It can react with various electrophiles to form new carbon-carbon bonds.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form biaryl compounds.
Common Reagents and Conditions
Electrophiles: Alkyl halides, acyl chlorides, and aldehydes are common electrophiles used in reactions with this compound.
Catalysts: Palladium and nickel catalysts are often employed to facilitate coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from reactions involving this compound include substituted aromatic compounds, biaryl compounds, and various functionalized benzene derivatives.
Applications De Recherche Scientifique
2-[(4-Thiomorpholino)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-[(4-Thiomorpholino)methyl]phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution and coupling reactions. The thiomorpholine group enhances the stability of the organozinc compound, allowing it to react selectively with electrophiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-4-[(4-Morpholino)methyl]phenylzinc bromide: Similar in structure but contains a fluorine atom, which can alter its reactivity and applications.
4-Fluoro-2-[(4-Thiomorpholino)methyl]phenylzinc bromide: Contains a fluorine atom at a different position, affecting its chemical properties.
4-[(4-Morpholino)methyl]phenylzinc iodide: Similar structure but with an iodide instead of a bromide, which can influence its reactivity in coupling reactions.
Uniqueness
2-[(4-Thiomorpholino)methyl]phenylzinc bromide is unique due to the presence of the thiomorpholine group, which enhances its stability and reactivity. This makes it particularly useful in reactions requiring high selectivity and efficiency.
Propriétés
Formule moléculaire |
C11H14BrNSZn |
|---|---|
Poids moléculaire |
337.6 g/mol |
Nom IUPAC |
bromozinc(1+);4-(phenylmethyl)thiomorpholine |
InChI |
InChI=1S/C11H14NS.BrH.Zn/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;;/h1-4H,6-10H2;1H;/q-1;;+2/p-1 |
Clé InChI |
OVRCJSZUQDVRGU-UHFFFAOYSA-M |
SMILES canonique |
C1CSCCN1CC2=CC=CC=[C-]2.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




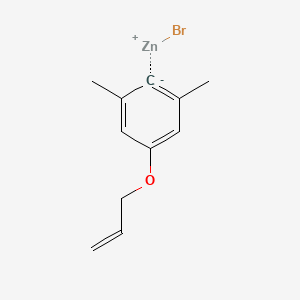
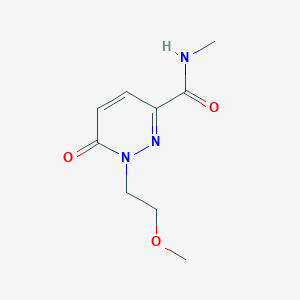
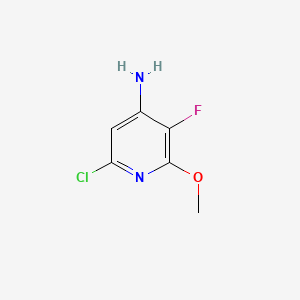
![2-{[4-(3,4-Dimethylphenyl)-3-(methoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14890204.png)
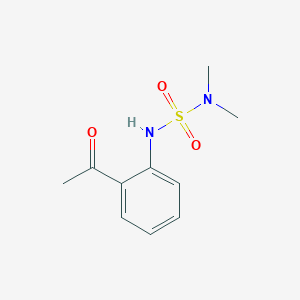
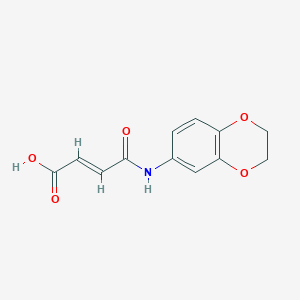
![(R)-1-(3-(4-Hydroxy-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B14890211.png)
